molecular formula C14H15FN2O2S B4607907 2-(4-FLUOROPHENOXY)-N-(5-METHYL-13-THIAZOL-2-YL)BUTANAMIDE

2-(4-FLUOROPHENOXY)-N-(5-METHYL-13-THIAZOL-2-YL)BUTANAMIDE

Cat. No.: B4607907
M. Wt: 294.35 g/mol
InChI Key: XMOHGUBNQYPHKQ-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-(5-METHYL-13-THIAZOL-2-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group, a thiazole ring, and a butanamide backbone, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-(5-METHYL-13-THIAZOL-2-YL)BUTANAMIDE typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated butane derivative under basic conditions to form the fluorophenoxy intermediate.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated methyl derivative.

    Amide Bond Formation: The final step involves coupling the fluorophenoxy intermediate with the thiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-(5-METHYL-13-THIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the thiazole ring or the butanamide backbone.

    Reduction: Reduction reactions could target the amide bond or the thiazole ring.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving fluorophenoxy and thiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-(5-METHYL-13-THIAZOL-2-YL)BUTANAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity in biological systems.

    Pathway Modulation: Alteration of signaling pathways through interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N-(5-methyl-13-thiazol-2-yl)butanamide: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Bromophenoxy)-N-(5-methyl-13-thiazol-2-yl)butanamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-FLUOROPHENOXY)-N-(5-METHYL-13-THIAZOL-2-YL)BUTANAMIDE may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets compared to its chloro and bromo analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-3-12(19-11-6-4-10(15)5-7-11)13(18)17-14-16-8-9(2)20-14/h4-8,12H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOHGUBNQYPHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(S1)C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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